molecular formula C25H20N4O4 B2903880 8-ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901266-89-5

8-ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2903880
CAS No.: 901266-89-5
M. Wt: 440.459
InChI Key: SIUHCPYSWRBLLH-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with an ethoxy group at position 8, a 4-methoxyphenyl group at position 3, and a 3-nitrophenyl group at position 1. Its molecular formula is C₂₄H₁₈N₄O₃, with a molecular weight of 410.43 g/mol and a calculated logP value of 5.47, indicating moderate lipophilicity . The 3-nitrophenyl substituent contributes electron-withdrawing effects, which may influence electronic distribution and binding interactions in biological systems.

Properties

IUPAC Name

8-ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-3-33-20-11-12-23-21(14-20)25-22(15-26-23)24(16-7-9-19(32-2)10-8-16)27-28(25)17-5-4-6-18(13-17)29(30)31/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUHCPYSWRBLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article focuses on the compound's synthesis, biological evaluation, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazoloquinoline core with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the pyrazoloquinoline core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of substituents : The ethoxy, methoxy, and nitrophenyl groups are incorporated through electrophilic aromatic substitution or similar methodologies.

The synthetic pathway may include the use of reagents such as halogenating agents and specific solvents to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has MIC values comparable to standard antibiotics against various bacterial strains, including Mycobacterium tuberculosis .
  • Mechanism of Action : The antimicrobial effects are attributed to the inhibition of bacterial growth and biofilm formation, making it a potential candidate for treating resistant infections.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Nitric Oxide Production : It demonstrates the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests its potential in managing inflammatory responses .
  • Inhibition of iNOS and COX-2 : The anti-inflammatory mechanism involves downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazoloquinoline derivatives:

CompoundKey FeaturesBiological Activity
This compoundEthoxy and methoxy substitutionsAntimicrobial and anti-inflammatory
1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolineChlorine substitutionEnhanced antimicrobial activity
1-(2-fluorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolineFluorinationInvestigated for anticancer properties

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Evaluation : A study reported that derivatives of pyrazoloquinolines exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with some compounds showing MIC values as low as 0.22 μg/mL .
  • Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives could inhibit LPS-induced NO production with potency comparable to established anti-inflammatory drugs .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrophenyl group contrasts with electron-donating groups (e.g., 4-hydroxyphenyl in 2i), which enhance solubility and hydrogen-bonding capacity. This difference may reduce the target compound’s bioavailability compared to 2i and 2m .
  • Anti-Inflammatory Activity: While the target compound’s activity remains unstudied, derivatives with amino and hydroxyl groups (e.g., 2i and 2m) exhibit potent anti-inflammatory effects via inhibition of iNOS and COX-2, with IC₅₀ values in the submicromolar range .

Functional Group Impact on Bioactivity

  • Amino Groups: The presence of a primary amino group at position 3 (as in 2i and 2m) correlates with enhanced anti-inflammatory activity, likely due to improved hydrogen-bonding interactions with iNOS .
  • Ethoxy vs. Hydroxy Substituents : Ethoxy groups (as in the target compound) provide steric bulk and moderate electron-donating effects, whereas hydroxy groups (as in 2i) increase polarity and metabolic susceptibility .
  • Nitrophenyl Groups : The 3-nitrophenyl group in the target compound may confer stability against metabolic degradation but could reduce target affinity due to steric and electronic effects .

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